molecular formula C23H24ClO6P B14290655 (3-Ethoxy-3-oxopropyl)(triphenyl)phosphanium perchlorate CAS No. 113939-76-7

(3-Ethoxy-3-oxopropyl)(triphenyl)phosphanium perchlorate

Cat. No.: B14290655
CAS No.: 113939-76-7
M. Wt: 462.9 g/mol
InChI Key: UVZRMMHYGWFMHD-UHFFFAOYSA-M
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Description

(3-Ethoxy-3-oxopropyl)(triphenyl)phosphanium perchlorate is a chemical compound that belongs to the class of phosphonium salts. These compounds are characterized by the presence of a positively charged phosphorus atom bonded to three phenyl groups and one ethoxy-oxopropyl group. The perchlorate anion (ClO₄⁻) balances the positive charge on the phosphorus atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethoxy-3-oxopropyl)(triphenyl)phosphanium perchlorate typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with 3-ethoxy-3-oxopropyl bromide in the presence of a base such as sodium carbonate. The reaction proceeds as follows:

Ph3P+BrCH2COOEtPh3P+CH2COOEtBr\text{Ph}_3\text{P} + \text{BrCH}_2\text{COOEt} \rightarrow \text{Ph}_3\text{P}^+\text{CH}_2\text{COOEt} \text{Br}^- Ph3​P+BrCH2​COOEt→Ph3​P+CH2​COOEtBr−

The resulting phosphonium bromide can then be converted to the perchlorate salt by treatment with perchloric acid:

Ph3P+CH2COOEtBr+HClO4Ph3P+CH2COOEtClO4+HBr\text{Ph}_3\text{P}^+\text{CH}_2\text{COOEt} \text{Br}^- + \text{HClO}_4 \rightarrow \text{Ph}_3\text{P}^+\text{CH}_2\text{COOEt} \text{ClO}_4^- + \text{HBr} Ph3​P+CH2​COOEtBr−+HClO4​→Ph3​P+CH2​COOEtClO4−​+HBr

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Ethoxy-3-oxopropyl)(triphenyl)phosphanium perchlorate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form triphenylphosphine oxide and other oxidation products.

    Reduction: Reduction reactions can convert the phosphonium salt back to triphenylphosphine.

    Substitution: The ethoxy-oxopropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Triphenylphosphine oxide and ethyl acetate.

    Reduction: Triphenylphosphine and ethanol.

    Substitution: Various substituted phosphonium salts depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (3-Ethoxy-3-oxopropyl)(triphenyl)phosphanium perchlorate is used as a reagent in organic synthesis. It can act as a phase-transfer catalyst and is involved in the synthesis of various organic compounds.

Biology

In biological research, this compound is used to study the effects of phosphonium salts on cellular processes. It can be used to investigate the transport of ions across cell membranes and the interaction of phosphonium salts with biological macromolecules.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It has been studied for its antimicrobial and anticancer properties.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (3-Ethoxy-3-oxopropyl)(triphenyl)phosphanium perchlorate involves its interaction with cellular components. The positively charged phosphonium group allows the compound to interact with negatively charged cell membranes, facilitating its entry into cells. Once inside the cell, it can interact with various molecular targets, including enzymes and nucleic acids, affecting cellular processes such as metabolism and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (3-Ethoxy-3-oxopropyl)triphenylphosphonium bromide
  • (3-Carboxypropyl)triphenylphosphonium bromide
  • Triphenylphosphine oxide

Uniqueness

(3-Ethoxy-3-oxopropyl)(triphenyl)phosphanium perchlorate is unique due to its specific ethoxy-oxopropyl group, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers unique advantages in terms of solubility, stability, and reactivity, making it valuable in various scientific and industrial applications.

Properties

CAS No.

113939-76-7

Molecular Formula

C23H24ClO6P

Molecular Weight

462.9 g/mol

IUPAC Name

(3-ethoxy-3-oxopropyl)-triphenylphosphanium;perchlorate

InChI

InChI=1S/C23H24O2P.ClHO4/c1-2-25-23(24)18-19-26(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;2-1(3,4)5/h3-17H,2,18-19H2,1H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

UVZRMMHYGWFMHD-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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